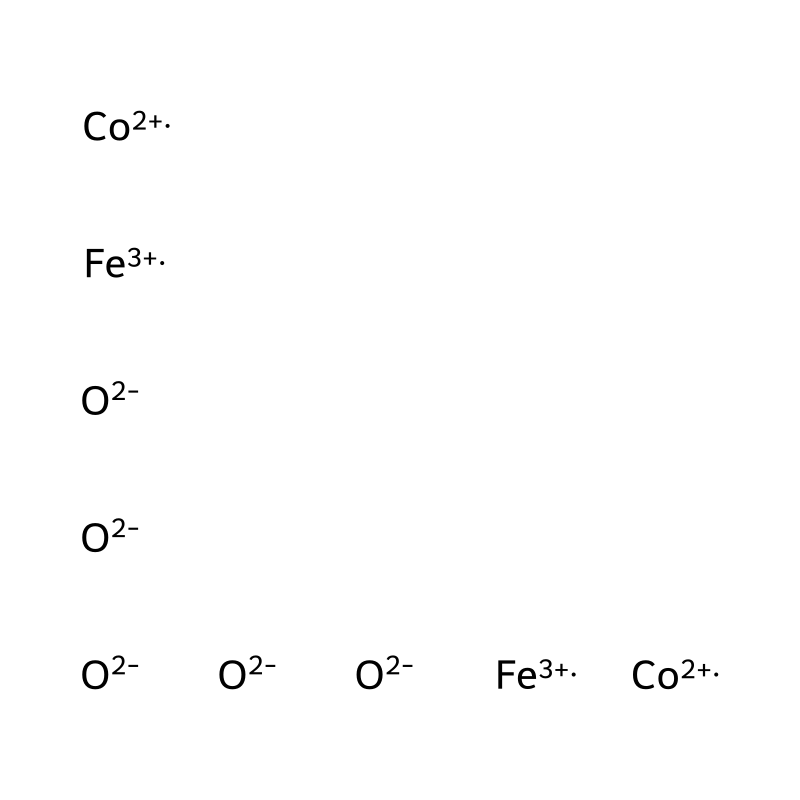Cobalt diiron tetraoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Magnetic Properties
Cobalt diiron tetraoxide exhibits ferrimagnetic behavior, meaning its individual magnetic moments align antiparallel, resulting in a net magnetic moment. This property makes it a promising candidate for various magnetic recording applications. Research suggests that CoFe₂O₄ nanoparticles can be used to develop high-density magnetic storage devices due to their high magnetocrystalline anisotropy and coercivity [].
Furthermore, the ability of CoFe₂O₄ to respond to external magnetic fields makes it suitable for applications in magnetic resonance imaging (MRI) contrast agents [].
Catalytic Applications
Cobalt diiron tetraoxide serves as a catalyst for various chemical reactions. Its ability to activate oxygen molecules makes it suitable for applications in environmental remediation and pollution control. Research has shown that CoFe₂O₄ nanoparticles can effectively degrade organic pollutants and remove harmful toxins from water [].
Additionally, CoFe₂O₄ demonstrates catalytic activity in various energy conversion processes, including water splitting for hydrogen production and the reduction of carbon dioxide to valuable fuels [, ].
Sensors and Biosensors
The unique electrical and magnetic properties of cobalt diiron tetraoxide make it a valuable material for developing various sensors. Research suggests that CoFe₂O₄ nanoparticles can be used to construct gas sensors for detecting harmful gases like carbon monoxide and nitrogen dioxide [].
Furthermore, CoFe₂O₄ can be functionalized with biomolecules to create biosensors for the detection of specific biological targets, such as enzymes and proteins [].
Biomedical Applications
Cobalt diiron tetraoxide nanoparticles are being explored for various biomedical applications due to their biocompatibility and unique properties. Research suggests that CoFe₂O₄ nanoparticles can be used for hyperthermia treatment of cancer cells, where they generate heat under an alternating magnetic field [].
Cobalt diiron tetraoxide, also known as cobalt iron oxide or cobalt ferrite, is a compound with the chemical formula CoFeO. It is characterized by its spinel structure, where cobalt and iron ions occupy specific positions in a three-dimensional lattice. This compound has a molecular weight of approximately 234.62 g/mol and is recognized for its high thermal stability and insolubility in water . The compound typically appears as a black or dark brown powder, making it suitable for various applications in ceramics, pigments, and magnetic materials.
The mechanism of action of cobalt ferrite depends on the specific application.
- In permanent magnets: The antiparallel alignment of magnetic moments in the spinel structure leads to a net magnetic field, making it a permanent magnet.
- In gas sensors: The surface properties of cobalt ferrite nanoparticles can interact with gas molecules, leading to changes in electrical conductivity, which can be used for gas detection.
- Inhalation: Inhalation of dust particles can irritate the respiratory system.
- Skin contact: Prolonged or repeated skin contact may cause irritation.
Additionally, it can undergo reduction reactions in the presence of reducing agents, leading to the formation of metallic cobalt and iron:
Moreover, cobalt diiron tetraoxide can react with acids to produce soluble iron and cobalt salts, which can be useful in various chemical syntheses
Cobalt diiron tetraoxide can be synthesized through several methods:
- Solid-State Reaction: This is the most common method, involving the direct mixing of cobalt(II) oxide and iron(III) oxide at high temperatures (around 1000-1200 °C). The resulting product is then cooled and ground to obtain a fine powder.
- Sol-Gel Method: This method involves the preparation of a sol (a colloidal solution) containing metal precursors, which undergoes gelation to form a solid network. The gel is then calcined to produce cobalt diiron tetraoxide.
- Hydrothermal Synthesis: In this approach, precursors are dissolved in water and subjected to high temperature and pressure in a sealed vessel. This method allows for the production of nanoparticles with controlled size and morphology.
- Co-precipitation: This method involves the simultaneous precipitation of cobalt and iron salts from their aqueous solutions by adding a precipitating agent (e.g., sodium hydroxide), followed by calcination to achieve the desired oxide form .
Studies on the interactions of cobalt diiron tetraoxide focus on its reactivity with biological systems and materials. Research indicates that its nanoparticles can interact with cellular membranes, potentially leading to cellular uptake or cytotoxic effects depending on concentration and exposure duration. Additionally, investigations into its catalytic interactions reveal that it can facilitate electron transfer processes in electro
Cobalt diiron tetraoxide shares similarities with several other compounds but possesses unique characteristics that distinguish it:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Cobalt Ferrate | CoFeO | Exhibits different magnetic properties; used in wastewater treatment. |
| Nickel Ferrite | NiFeO | Higher electrical conductivity; utilized in microwave devices. |
| Manganese Ferrite | MnFeO | Known for good thermal stability; used in magnetic applications. |
| Zinc Ferrite | ZnFeO | Lower density; employed in electronics due to its dielectric properties. |
Cobalt diiron tetraoxide's unique combination of ferromagnetic properties, stability under high temperatures, and versatility in applications makes it particularly valuable compared to these similar compounds .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 62 of 67 companies with hazard statement code(s):;
H315 (66.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (25.81%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








